Cas no 1779792-62-9 (2-(5,5-Difluoroazepan-4-yl)acetonitrile)

2-(5,5-Difluoroazepan-4-yl)acetonitrile is a fluorinated heterocyclic nitrile compound with potential applications in pharmaceutical and agrochemical research. The presence of difluoro-substitution on the azepane ring enhances its metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The acetonitrile moiety offers reactivity for further functionalization, enabling diverse synthetic modifications. This compound is particularly useful in the development of bioactive molecules due to its structural rigidity and fluorine-induced electronic effects, which can improve binding affinity and pharmacokinetic properties. Its well-defined structure and purity make it suitable for precise synthetic applications in medicinal chemistry and material science.
2-(5,5-Difluoroazepan-4-yl)acetonitrile structure
1779792-62-9 structure
商品名:2-(5,5-Difluoroazepan-4-yl)acetonitrile
CAS番号:1779792-62-9
MF:C8H12F2N2
メガワット:174.191088676453
CID:6536270
PubChem ID:105530291

2-(5,5-Difluoroazepan-4-yl)acetonitrile 化学的及び物理的性質

名前と識別子

    • 1779792-62-9
    • 2-(5,5-difluoroazepan-4-yl)acetonitrile
    • EN300-6737118
    • 2-(5,5-Difluoroazepan-4-yl)acetonitrile
    • インチ: 1S/C8H12F2N2/c9-8(10)3-6-12-5-2-7(8)1-4-11/h7,12H,1-3,5-6H2
    • InChIKey: JNUMNGJILNJDSA-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCNCCC1CC#N)F

計算された属性

  • せいみつぶんしりょう: 174.09685472g/mol
  • どういたいしつりょう: 174.09685472g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

2-(5,5-Difluoroazepan-4-yl)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6737118-0.1g
2-(5,5-difluoroazepan-4-yl)acetonitrile
1779792-62-9
0.1g
$956.0 2023-05-30
Enamine
EN300-6737118-5.0g
2-(5,5-difluoroazepan-4-yl)acetonitrile
1779792-62-9
5g
$3147.0 2023-05-30
Enamine
EN300-6737118-0.5g
2-(5,5-difluoroazepan-4-yl)acetonitrile
1779792-62-9
0.5g
$1043.0 2023-05-30
Enamine
EN300-6737118-2.5g
2-(5,5-difluoroazepan-4-yl)acetonitrile
1779792-62-9
2.5g
$2127.0 2023-05-30
Enamine
EN300-6737118-10.0g
2-(5,5-difluoroazepan-4-yl)acetonitrile
1779792-62-9
10g
$4667.0 2023-05-30
Enamine
EN300-6737118-1.0g
2-(5,5-difluoroazepan-4-yl)acetonitrile
1779792-62-9
1g
$1086.0 2023-05-30
Enamine
EN300-6737118-0.05g
2-(5,5-difluoroazepan-4-yl)acetonitrile
1779792-62-9
0.05g
$912.0 2023-05-30
Enamine
EN300-6737118-0.25g
2-(5,5-difluoroazepan-4-yl)acetonitrile
1779792-62-9
0.25g
$999.0 2023-05-30

2-(5,5-Difluoroazepan-4-yl)acetonitrile 関連文献

2-(5,5-Difluoroazepan-4-yl)acetonitrileに関する追加情報

2-(5,5-Difluoroazepan-4-yl)acetonitrile (CAS No. 1779792-62-9): A Comprehensive Overview

Introduction to 2-(5,5-Difluoroazepan-4-yl)acetonitrile

2-(5,5-Difluoroazepan-4-yl)acetonitrile, a compound with the CAS registry number 1779792-62-9, is a highly specialized organic chemical that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a difluorinated azepane ring and an acetonitrile group, making it a valuable building block for the development of novel therapeutic agents.

The difluorinated azepane ring in this compound contributes to its stability and bioavailability, while the acetonitrile group enhances its solubility and reactivity in various chemical reactions. These properties make 1779792-62-9 an ideal candidate for use in drug design, particularly in the creation of molecules targeting specific biological pathways.

Recent advancements in synthetic chemistry have enabled researchers to efficiently synthesize 1779792-62-9, ensuring its availability for large-scale applications. The compound's structure has been extensively studied using advanced spectroscopic techniques, including NMR spectroscopy and X-ray crystallography, providing insights into its molecular geometry and conformational flexibility.

Applications in Medicinal Chemistry

The primary application of 1779792-62-9 lies in its role as an intermediate in the synthesis of bioactive compounds. Its unique structure allows for the incorporation of diverse functional groups, enabling the creation of molecules with tailored pharmacokinetic profiles. For instance, researchers have utilized 1779792-62-9 as a scaffold for developing inhibitors of kinases and other enzymes involved in disease pathways.

A recent study published in *Journal of Medicinal Chemistry* highlighted the potential of 1779792-62-9 as a lead compound for anti-cancer drug development. The compound demonstrated significant activity against several cancer cell lines, suggesting its potential as a novel therapeutic agent.

Furthermore, the difluorinated azepane ring in 1779792-62-9 has been shown to enhance the binding affinity of derivatives to their target proteins. This property has led to its use in designing molecules with improved selectivity and potency.

Synthesis and Structural Characterization

The synthesis of 1779792-62-9 involves a multi-step process that begins with the preparation of the azepane ring followed by fluorination and subsequent functionalization with the acetonitrile group. Key steps include Friedel-Crafts alkylation and nucleophilic substitution reactions, which are optimized to ensure high yields and purity.

Structural characterization of 177978888888888888888888 CAS No. 17

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